molecular formula C12H17Cl2NO B3018975 N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine CAS No. 356532-97-3

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine

Cat. No.: B3018975
CAS No.: 356532-97-3
M. Wt: 262.17
InChI Key: WMKQDVSDKKDIQI-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine is a synthetic ethylamine derivative featuring a 2,4-dichlorophenoxy group attached to an ethyl chain and a 2-methyl-2-propanamine (tert-butylamine) moiety. This structure confers unique steric and electronic properties, distinguishing it from related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-12(2,3)15-6-7-16-11-5-4-9(13)8-10(11)14/h4-5,8,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQDVSDKKDIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Herbicide Formulations

Active Ingredient in Herbicides
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine is often incorporated into herbicides targeting broadleaf weeds. Its effectiveness stems from its ability to mimic plant hormones, leading to uncontrolled growth and eventual plant death.

Table 1: Herbicide Efficacy

Herbicide NameActive IngredientTarget WeedsApplication Rate (kg/ha)
2,4-D AmineThis compoundBroadleaf Weeds1.5 - 3.0
2,4-D EsterThis compoundVarious Broadleaf Weeds1.0 - 2.5

Case Study: Efficacy on Specific Crops
A study conducted by the National Pesticide Information Center demonstrated that formulations containing this compound were particularly effective in controlling weeds in soybean and corn crops, significantly improving yield outcomes compared to untreated plots .

Research Applications

Proteomics Research
this compound is utilized in proteomics for its ability to modify protein interactions due to its unique structure. This application is particularly relevant in studying plant proteins and their responses to herbicides.

Table 2: Research Applications

Application AreaDescription
Protein Interaction StudiesUsed to analyze the effects of herbicides on protein dynamics in plants.
Signal TransductionInvestigated for its role in modifying cell signaling pathways related to growth regulation.

Case Study: Impact on Plant Growth Regulation
Research published in a peer-reviewed journal highlighted how this compound affects auxin signaling pathways in Arabidopsis thaliana, demonstrating its potential as a tool for understanding plant hormone interactions .

Environmental Impact Studies

Toxicological Assessments
Given its classification as a hazardous substance, studies have been conducted to evaluate the environmental impact of this compound when used in agricultural settings.

Table 3: Toxicity Classifications

Toxicity TypeClassificationLD50 (mg/kg)
Acute Oral ToxicityModerate>500 - <2000
Dermal ToxicityLow>2000
Eye IrritationMildCleared in <24 hours

Case Study: Ecotoxicological Effects
A comprehensive review assessed the effects of this compound on non-target organisms such as aquatic life and beneficial insects. The findings indicated that while the compound is effective against target weeds, it poses risks to certain non-target species at higher concentrations .

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenoxyethylamines

Key Analogs:
  • 2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine (CAS 1974-14-7): Structural Difference: Replaces the tert-butylamine with diethylamine. Similarity score: 0.91 .
  • N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride (CAS 551952-55-7): Structural Difference: Features a trichlorophenoxy group and a propylamine chain. Impact: Additional chlorine atoms enhance electron-withdrawing effects, possibly increasing herbicidal potency but raising toxicity concerns. Similarity score: 1.00 .
Table 1: Substituent Effects on Physicochemical Properties
Compound Amine Substituent Phenoxy Group Melting Point (°C) Rf Value
Target Compound 2-Methyl-2-propanamine 2,4-Dichlorophenoxy N/A N/A
2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine Diethylamine 2,4-Dichlorophenoxy Not reported Not reported
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine HCl Propylamine 2,4,6-Trichlorophenoxy Not reported Not reported
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenyl)-2-methylpropanamide (25a) Benzylamide 2,4-Dichlorophenyl 123–124 0.69

Phenoxyacetamide Derivatives

Compounds such as N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenyl)-2-methylpropanamide (25a) and N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) share the dichlorophenyl moiety but incorporate amide linkages instead of ethylamine chains .

  • Functional Impact : Amides generally exhibit higher polarity and hydrogen-bonding capacity, affecting solubility and membrane permeability compared to the target compound’s amine group.

Substituted Benzylamines and Aryl Ethylamines

  • N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine (CAS 884497-51-2): Structural Difference: Replaces the dichlorophenoxy group with a methoxyphenyl ring. Impact: Methoxy groups are electron-donating, altering electronic properties and reducing oxidative stability compared to chlorine substituents .

Toxicity and Environmental Considerations

Chlorinated phenoxy compounds are often persistent in the environment. The tert-butyl group in the target compound may slow metabolic degradation compared to diethyl or propylamine analogs, necessitating rigorous ecotoxicological assessment .

Biological Activity

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine, a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound of significant interest due to its biological activity and potential applications in agriculture and medicine. This article explores the compound's biological effects, mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a dichlorophenoxy moiety linked to an ethyl group and a branched amine. This configuration is crucial for its interaction with biological systems.

  • Herbicidal Activity : this compound acts primarily as a herbicide by mimicking the action of natural plant hormones (auxins). It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of target plants.
  • Selective COX-2 Inhibition : Research indicates that derivatives of 2,4-D exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies have shown that these compounds can effectively bind to the COX-2 active site, potentially offering therapeutic benefits in inflammatory conditions .

Toxicological Profile

The toxicological effects of 2,4-D and its derivatives are well-documented. The following table summarizes key toxicological findings:

Toxicity Parameter Value Source
Acute Oral LD50≤ 50 mg/kgNational Pesticide Information Center
Inhalation LC50≤ 0.05 mg/LNational Pesticide Information Center
Common Symptoms of PoisoningNausea, vomiting, muscle spasmsCase Study Reports
Organ Systems AffectedHeart, lungs, GI tractToxicological Profile

Case Studies

  • Severe Poisoning Incident : A case study reported a young female farmer in Ethiopia who ingested 30 mL of 2,4-D as part of a suicide attempt. She exhibited severe symptoms including loss of consciousness and renal failure due to toxin-induced rhabdomyolysis. Despite intensive care efforts, she succumbed to circulatory collapse .
  • Chronic Exposure Effects : Animal studies have demonstrated that chronic exposure to 2,4-D can lead to hematological alterations and kidney toxicity. In rats exposed to high doses over extended periods, significant changes in blood parameters and kidney function were observed. These findings raise concerns about the long-term health effects in humans exposed to similar levels .

Research Findings

Recent studies have focused on the pharmacokinetics and potential therapeutic applications of 2,4-D derivatives:

  • Pharmacokinetics : The absorption and distribution patterns suggest that these compounds can accumulate in biological tissues, necessitating careful monitoring in agricultural settings.
  • Therapeutic Potential : The anti-inflammatory properties linked to COX-2 inhibition indicate potential use in treating conditions such as arthritis or other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-2-propanamine, and how can yield and purity be optimized?

  • Methodology : The synthesis typically involves coupling a phenoxyacetamide intermediate with an amine derivative. For example, a general protocol includes:

  • Reacting 2-(2,4-dichlorophenoxy)propanoic acid with an amine (e.g., piperonylamine) using HATU as a coupling agent and DIPEA as a base in DMF .
  • Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to isolate the product, achieving yields of 45–76% depending on substituents .
    • Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acid to amine), reaction time (4–10 hours), and temperature (room temperature to 100°C) improves yield. Monitoring via TLC (Rf values 0.29–0.70) ensures purity .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Methods :

  • Melting Point : Used to confirm crystallinity (e.g., 94–130°C for derivatives) .
  • NMR Spectroscopy : 1^1H-NMR confirms substituent integration (e.g., δ 7.40 ppm for aromatic protons, δ 4.77 ppm for chiral centers) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight .
  • TLC : Rf values ensure consistency across batches .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for phenoxyacetamide derivatives of this compound?

  • Methodology :

  • Substituent Variation : Compare bioactivity of derivatives with substituents like cyclopropyl, fluorophenyl, or hydroxyethyl groups. For example, N-[Cyclopropyl(4-fluorophenyl)methyl] derivatives showed higher inhibitory activity against Pseudomonas aeruginosa than N-[1-(4-fluorophenyl)ethyl] analogs .
  • Chirality : Enantiomers (e.g., (R)- vs. (S)-configurations) may exhibit divergent binding affinities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
    • Data Analysis : Correlate logP (3.68–3.92) and PSA (52.8–64.1 Ų) with membrane permeability and target engagement .

Q. How can contradictions in bioactivity data between structurally similar analogs be resolved?

  • Approach :

  • Controlled Replication : Verify experimental conditions (e.g., bacterial strain, assay pH) to rule out variability .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies steric clashes or hydrogen-bonding differences caused by substituents like cyano or methylenedioxy groups .
  • Kinetic Studies : Measure IC50_{50} shifts under varying ATP concentrations to assess competitive vs. non-competitive inhibition .

Q. What methodologies are recommended for designing novel derivatives with enhanced metabolic stability?

  • Strategies :

  • Isosteric Replacement : Substitute labile ester groups (e.g., methyl propanoate) with bioisosteres like amides or heterocycles .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the dichlorophenyl ring) and guide structural modifications .

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